
Technical Guide: Spectroscopic Data &
Characterization of 6-Azaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-ol

CAS No.: 1369246-31-0

Cat. No.: B2592034

Get Quote

Executive Summary
6-Azaspiro[3.5]nonan-9-ol (CAS: 1369246-31-0) represents a strategic scaffold in drug

discovery, functioning as a conformationally restricted bioisostere of piperidine or cyclohexyl

systems. Its spirocyclic architecture offers distinct vectors for substituent exit, improving

metabolic stability and altering lipophilicity (LogD) compared to non-spiro analogs.

This guide provides a comprehensive framework for the identification, structural validation, and

purity assessment of this compound. It is designed for analytical chemists and synthetic

researchers requiring rigorous protocols for library validation or intermediate quality control.

Structural Analysis & Stereochemistry
Understanding the atomic connectivity is prerequisite to interpreting spectral data. The 6-

azaspiro[3.5]nonane skeleton consists of a four-membered cyclobutane ring spiro-fused to a

six-membered piperidine ring.

Numbering Scheme:
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Positions 1–3: Cyclobutane ring (distal to spiro center).

Position 4: Spiro quaternary carbon.

Position 6: Nitrogen atom (secondary amine).

Position 9: Carbon bearing the hydroxyl group (chiral center).

Stereochemical Implications:

Chirality: Carbon-9 is a chiral center. The compound exists as a pair of enantiomers ((9R)

and (9S)). Unless specified as a resolved isomer, the material is typically supplied as a

racemate.

Diastereomers: Unlike 1,4-disubstituted cyclohexanes, the spiro junction prevents cis/trans

isomerism relative to the bridgehead in the traditional sense, but the ring conformation

(chair/boat) of the piperidine unit is influenced by the spiro-fusion.

Structural Logic Diagram
The following diagram illustrates the logical dependencies between structural features and the

analytical methods required to verify them.
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Figure 1: Analytical workflow correlating structural features to specific spectroscopic methods.
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Spectroscopic Data Specifications
The following data represents the reference profile for 6-Azaspiro[3.5]nonan-9-ol.
Researchers should compare their experimental results against these ranges.

Mass Spectrometry (LC-MS/HRMS)
Mass spectrometry is the primary pass/fail filter for identity.

Parameter Value Interpretation

Molecular Formula C₈H₁₅NO

Monoisotopic Mass 141.1154 Da Exact mass calculation.

Observed Ion [M+H]⁺ 142.12 ± 0.05 m/z
Protonated molecular ion

(ESI+).

Common Fragments m/z 124.1 ([M+H] - H₂O)
Characteristic loss of hydroxyl

group.

Adducts m/z 164.1 ([M+Na]⁺)
Common in non-buffered

mobile phases.

Protocol Note: Use a generic C18 gradient (5% to 95% Acetonitrile in Water with 0.1% Formic

Acid). The amine is polar; expect early retention times (0.5 – 1.5 min on standard UPLC

columns).

Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof. The spiro-center renders the cyclobutane protons

magnetically chemically distinct from the piperidine protons.

H NMR (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to visualize the exchangeable OH and NH

protons and to prevent peak broadening due to hydrogen bonding.
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Context

4.80 – 5.00 d (broad) 1H OH
Hydroxyl proton

(couples to H9).

3.65 – 3.75 m 1H H9
Methine proton

alpha to Oxygen.

2.80 – 3.00 m 2H H6/H8
Protons alpha to

Nitrogen.

2.60 – 2.75 m 2H H6/H8

Protons alpha to

Nitrogen

(axial/equatorial

split).

1.70 – 2.10 m 6H H1/H2/H3

Cyclobutane ring

protons (complex

envelope).

1.30 – 1.50 m 2H H5/H7

Piperidine ring

methylene

protons.

Diagnostic Signals:

The Spiro "Silence": Note the absence of a proton signal at the quaternary C4 position.

Cyclobutane Envelope: The 1.70–2.10 ppm region typically integrates to ~6 protons (the 4-

membered ring), distinguishing this from simple piperidines.

H9 Shift: The proton at C9 (alpha to OH) is the most deshielded aliphatic proton, appearing

distinct from the N-adjacent protons.

C NMR (100 MHz, DMSO-d₆)
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Shift (δ, ppm) Type Assignment Notes

65.5 – 67.0 CH C9
Alpha to Oxygen

(Diagnostic).

45.0 – 50.0 CH₂ C5, C7 Alpha to Nitrogen.

38.0 – 42.0 Cq C4

Spiro Quaternary

Carbon (Low

intensity).

30.0 – 35.0 CH₂ C1, C3
Cyclobutane

methylenes.

15.0 – 18.0 CH₂ C2
Distal cyclobutane

methylene.

Experimental Protocols
Purity Assessment (HPLC-UV-ELSD)
Because 6-Azaspiro[3.5]nonan-9-ol lacks a strong chromophore (no aromatic rings), UV

detection at 254 nm is insufficient.

Recommended Detection:

ELSD (Evaporative Light Scattering Detector): Universal detection for non-chromophoric

compounds.

CAD (Charged Aerosol Detector): Alternative to ELSD.

Low-UV (205-210 nm): Can detect the amine/alcohol functionality but is prone to solvent

noise.

Methodology:

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).

Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid) or Ammonium Bicarbonate (pH 10)

for better peak shape of amines.
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Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Pass Criteria: Purity > 95% by ELSD/CAD area integration.

Handling & Storage
State: Viscous oil or low-melting solid (hygroscopic).

Stability: Stable under ambient conditions but sensitive to oxidation (N-oxide formation) upon

prolonged air exposure.

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

Synthesis & Impurity Profile (Contextual)
Understanding the origin of the sample aids in identifying impurities. This compound is often

synthesized via the reduction of 6-azaspiro[3.5]nonan-9-one.

Synthesis & Characterization Workflow
The following diagram outlines the critical path from synthesis to validated data.
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Figure 2: Synthesis context and impurity checkpoints.

Common Impurities:

Residual Ketone: Look for a carbonyl signal in

C NMR (~210 ppm) or IR absorption at ~1710 cm⁻¹.
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Solvents: Methanol or Ethanol (often used in reduction) may persist. Check

H NMR (MeOH: 3.17 ppm singlet in DMSO).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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